4-(1-Adamantylamino)-4-oxobutanoic acid
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Overview
Description
“4-(1-Adamantylamino)-4-oxobutanoic acid” is a compound that contains an adamantyl group. Adamantyl is a bulky, diamond-like structure that is often used in medicinal chemistry, catalyst development, and nanomaterials due to its unique structural, biological, and stimulus-responsive properties . The adamantyl group is known for its stability and reactivity when compared to simple hydrocarbon derivatives .
Synthesis Analysis
The synthesis of adamantyl-substituted compounds is often achieved via carbocation or radical intermediates . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular structure of adamantyl compounds is characterized by a high degree of symmetry . The adamantyl group can readily intercept other groups to form new compounds . For example, in one study, the resulting adamantyl radical was found to readily intercept aldoxime to give an amino radical .Chemical Reactions Analysis
Adamantyl compounds are known for their unique reactivity. They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions .
Biochemical Pathways
It’s worth noting that adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect various biochemical pathways involving these functional groups.
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which might influence their pharmacokinetic behavior .
Result of Action
Given the diverse applications of adamantane derivatives in medicinal chemistry, catalyst development, and nanomaterials , it can be inferred that the compound might have a wide range of molecular and cellular effects.
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that various environmental factors might influence their action .
Future Directions
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The recent concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(1-Adamantylamino)-4-oxobutanoic acid are not well-studied. Based on its structure, it can be inferred that it might interact with various enzymes, proteins, and other biomolecules. The adamantyl group in the compound could potentially interact with hydrophobic pockets in proteins, influencing their function .
Cellular Effects
Other adamantane derivatives have been shown to influence cell function . For instance, some adamantane derivatives have been found to modulate different proteins, including N-methyl-D-aspartate receptor, and Ca2+ ion channels .
Metabolic Pathways
Other adamantyl compounds have been shown to undergo hydroxylation of the adamantyl ring, which is a major metabolic pathway .
Transport and Distribution
The adamantyl group in the compound could potentially influence its localization or accumulation within cells .
Properties
IUPAC Name |
4-(1-adamantylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAQEOVRNCJNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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